molecular formula C9H7BrN2O3 B7900885 6-Bromo-8-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid

6-Bromo-8-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B7900885
M. Wt: 271.07 g/mol
InChI Key: HQIIMZIMESXFSQ-UHFFFAOYSA-N
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Description

6-Bromo-8-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by the presence of a bromine atom at the 6th position, a methoxy group at the 8th position, and a carboxylic acid group at the 2nd position on the imidazo[1,2-a]pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid typically involves the following steps:

    Formation of the Imidazo[1,2-a]pyridine Core: The imidazo[1,2-a]pyridine core can be synthesized through a cyclization reaction involving a pyridine derivative and an appropriate imidazole precursor.

    Methoxylation: The methoxy group can be introduced at the 8th position using methanol in the presence of a base such as sodium hydride (NaH).

    Carboxylation: The carboxylic acid group at the 2nd position can be introduced through a carboxylation reaction using carbon dioxide (CO2) in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the methoxy and carboxylic acid groups.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-Bromo-8-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-8-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid
  • 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid
  • 6-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid

Uniqueness

6-Bromo-8-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid is unique due to the presence of both a bromine atom and a methoxy group on the imidazo[1,2-a]pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various synthetic and research applications.

Properties

IUPAC Name

6-bromo-8-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O3/c1-15-7-2-5(10)3-12-4-6(9(13)14)11-8(7)12/h2-4H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQIIMZIMESXFSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CN2C1=NC(=C2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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